molecular formula C9H18O B2365361 (2R)-2-(1-Methylcyclopentyl)propan-1-ol CAS No. 2248188-57-8

(2R)-2-(1-Methylcyclopentyl)propan-1-ol

Cat. No.: B2365361
CAS No.: 2248188-57-8
M. Wt: 142.242
InChI Key: ZWVXWYJMYJGHIY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1-Methylcyclopentyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted cyclopentyl group at the β-position of the propanol backbone. The synthesis of such compounds often involves enantioselective reduction of ketones, as seen in bioreduction methodologies , or chemical catalysis. Structural elucidation of similar alcohols frequently employs X-ray crystallography, leveraging programs like SHELX .

Properties

IUPAC Name

(2R)-2-(1-methylcyclopentyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(7-10)9(2)5-3-4-6-9/h8,10H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVXWYJMYJGHIY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Stereochemical Features

Key analogs for comparison include:

  • (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Features an indole ring and multiple methoxy groups, imparting aromaticity and polar solubility.
  • Impurities E, F, G, H (): Include phenoxy and amino-substituted propanols, such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol, which exhibit diverse functional groups affecting reactivity and bioavailability.

Differentiators of the Target Compound :

  • Steric Effects : The methylcyclopentyl group introduces significant steric hindrance compared to planar aromatic substituents in analogs from and . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
  • Stereochemical Purity : The (2R)-enantiomer contrasts with racemic mixtures (e.g., impurities), which require chiral resolution for pharmaceutical use.

Physical and Chemical Properties

Property (2R)-2-(1-Methylcyclopentyl)propan-1-ol (2R,S)-Indol Derivatives () Impurity F ()
Molecular Weight ~186.3 g/mol (estimated) ~460–480 g/mol 195.3 g/mol
Solubility Low in water; high in organic solvents Moderate in DMSO/ethanol due to polar groups High in polar aprotic solvents
Enantiomeric Purity >99% (R) Racemic (R,S) Racemic (R,S)
Biological Activity Not reported Antiarrhythmic, α/β-adrenoceptor binding Pharmacologically inactive (impurity)

Regulatory and Quality Considerations

  • Impurity Control : Analogous to , the synthesis of this compound would require monitoring of stereochemical byproducts and residual solvents.
  • Stability : Cyclopentyl groups may enhance stability against oxidation compared to aromatic analogs, though hydrolytic susceptibility of the alcohol group remains a concern.

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